Cas no 1806019-99-7 (2-Chloro-4-(chloromethyl)-5-(difluoromethyl)-3-methoxypyridine)

2-Chloro-4-(chloromethyl)-5-(difluoromethyl)-3-methoxypyridine is a halogenated pyridine derivative with a distinct substitution pattern, offering versatility in synthetic organic chemistry. The presence of reactive chloromethyl and difluoromethyl groups enables selective functionalization, making it a valuable intermediate for pharmaceuticals and agrochemicals. The chloro and methoxy substituents further enhance its utility in cross-coupling reactions and nucleophilic substitutions. Its structural features contribute to stability while allowing precise modifications, facilitating the development of bioactive compounds. This compound is particularly useful in the synthesis of heterocyclic frameworks, where controlled reactivity and selectivity are critical. Proper handling is advised due to its reactive functional groups.
2-Chloro-4-(chloromethyl)-5-(difluoromethyl)-3-methoxypyridine structure
1806019-99-7 structure
Product Name:2-Chloro-4-(chloromethyl)-5-(difluoromethyl)-3-methoxypyridine
CAS No:1806019-99-7
MF:C8H7Cl2F2NO
MW:242.050087213516
CID:4871844
Update Time:2025-06-15

2-Chloro-4-(chloromethyl)-5-(difluoromethyl)-3-methoxypyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-4-(chloromethyl)-5-(difluoromethyl)-3-methoxypyridine
    • Inchi: 1S/C8H7Cl2F2NO/c1-14-6-4(2-9)5(8(11)12)3-13-7(6)10/h3,8H,2H2,1H3
    • InChI Key: LGQZAFKSRVLVFR-UHFFFAOYSA-N
    • SMILES: ClCC1C(=C(N=CC=1C(F)F)Cl)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 185
  • XLogP3: 2.8
  • Topological Polar Surface Area: 22.1

2-Chloro-4-(chloromethyl)-5-(difluoromethyl)-3-methoxypyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029047385-1g
2-Chloro-4-(chloromethyl)-5-(difluoromethyl)-3-methoxypyridine
1806019-99-7 97%
1g
$1,504.90 2022-04-01

2-Chloro-4-(chloromethyl)-5-(difluoromethyl)-3-methoxypyridine Related Literature

Additional information on 2-Chloro-4-(chloromethyl)-5-(difluoromethyl)-3-methoxypyridine

Professional Introduction to 2-Chloro-4-(chloromethyl)-5-(difluoromethyl)-3-methoxypyridine (CAS No. 1806019-99-7)

2-Chloro-4-(chloromethyl)-5-(difluoromethyl)-3-methoxypyridine, identified by its CAS number 1806019-99-7, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic compound features a pyridine core substituted with various functional groups, making it a versatile intermediate in the synthesis of biologically active molecules. The presence of a chloromethyl group at the 4-position and a difluoromethyl group at the 5-position, along with a methoxy substituent at the 3-position, endows this compound with unique reactivity and potential applications in drug discovery.

The structural attributes of 2-Chloro-4-(chloromethyl)-5-(difluoromethyl)-3-methoxypyridine make it an attractive candidate for further exploration in medicinal chemistry. The chloromethyl moiety, for instance, can participate in nucleophilic addition reactions, allowing for the facile introduction of various pharmacophores. Meanwhile, the difluoromethyl group is well-documented for its ability to enhance metabolic stability and binding affinity in drug molecules. These features collectively position this compound as a valuable building block in the development of novel therapeutic agents.

In recent years, there has been growing interest in the use of pyridine derivatives as pharmacological tools. Pyridines are ubiquitous in natural products and pharmaceuticals, owing to their ability to engage with biological targets through hydrogen bonding and hydrophobic interactions. Among these derivatives, compounds with halogenated substituents have garnered particular attention due to their enhanced reactivity and bioavailability. 2-Chloro-4-(chloromethyl)-5-(difluoromethyl)-3-methoxypyridine exemplifies this trend, as its multifunctional nature allows for diverse chemical modifications.

One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently targeted in anticancer therapies. The chloromethyl group provides a handle for introducing linker molecules that can modulate kinase activity, while the methoxy and difluoromethyl groups contribute to overall molecular properties that enhance drug-like characteristics. Several recent studies have demonstrated the utility of similar pyridine derivatives in targeting aberrantly activated kinases, suggesting that 2-Chloro-4-(chloromethyl)-5-(difluoromethyl)-3-methoxypyridine could similarly find applications in oncology.

Furthermore, the compound's structure suggests potential applications beyond oncology. The presence of both electron-withdrawing and electron-donating groups allows for fine-tuning of physicochemical properties such as solubility and lipophilicity, which are critical factors in drug design. Researchers have increasingly recognized the importance of optimizing these properties to improve oral bioavailability and tissue distribution. 2-Chloro-4-(chloromethyl)-5-(difluoromethyl)-3-methoxypyridine, with its balanced substitution pattern, could serve as a scaffold for developing compounds with enhanced pharmacokinetic profiles.

The difluoromethyl group, in particular, has been extensively studied for its impact on metabolic stability and binding affinity. It can prevent unwanted dealkylation or oxidation reactions that often compromise drug efficacy. This feature makes it particularly valuable in designing molecules intended for long-term therapeutic use. Recent advances in computational chemistry have also enabled more efficient screening of compounds like 2-Chloro-4-(chloromethyl)-5-(difluoromethyl)-3-methoxypyridine, allowing researchers to predict their biological activity with greater accuracy before synthesizing them.

In conclusion, 2-Chloro-4-(chloromethyl)-5-(difluoromethyl)-3-methoxypyridine represents a promising intermediate in pharmaceutical research due to its unique structural features and potential applications. Its combination of reactive sites and favorable physicochemical properties positions it as a valuable tool for developing new drugs across multiple therapeutic areas. As research continues to uncover new biological targets and synthetic methodologies, compounds like this are likely to play an increasingly important role in addressing unmet medical needs.

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